N-Didesmethyl Loperamide-d4 N-Didesmethyl Loperamide-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199442
InChI:
SMILES:
Molecular Formula: C₂₇H₂₅D₄ClN₂O₂
Molecular Weight: 453.01

N-Didesmethyl Loperamide-d4

CAS No.:

Cat. No.: VC0199442

Molecular Formula: C₂₇H₂₅D₄ClN₂O₂

Molecular Weight: 453.01

* For research use only. Not for human or veterinary use.

N-Didesmethyl Loperamide-d4 -

Specification

Molecular Formula C₂₇H₂₅D₄ClN₂O₂
Molecular Weight 453.01

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

N-Didesmethyl Loperamide-d4 is a deuterium-labeled derivative of N-Didesmethyl Loperamide, containing four deuterium atoms in its structure. Its chemical identification parameters are summarized in Table 1.

Table 1: Chemical Identification Parameters of N-Didesmethyl Loperamide-d4

ParameterValue
CAS Number66164-06-5 (unlabeled)
Product ReferenceTR-D441137
Molecular FormulaC₂₇H₂₅D₄ClN₂O₂
Molecular Weight453.02 g/mol
Accurate Mass452.22
Alternative Names4-(4-Chlorophenyl)-4-hydroxy-a,a-diphenyl-1-piperidinebutanamide-d4; 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide-d4; R 21345-d4

The compound features a complex structure characterized by a piperidine ring substituted with a hydroxy group and a chlorophenyl moiety, along with a diphenylbutanamide backbone. The four deuterium atoms are incorporated into the butanamide chain, providing isotopic labeling for analytical purposes .

Relationship to Loperamide

Metabolic Pathway

N-Didesmethyl Loperamide-d4 is the deuterated analog of N-Didesmethyl Loperamide, which is itself a metabolite of the antidiarrheal drug loperamide. The metabolic pathway of loperamide involves sequential demethylation steps:

  • Loperamide (parent compound)

  • N-Desmethyl Loperamide (first demethylation)

  • N-Didesmethyl Loperamide (second demethylation)

The deuterated version contains four deuterium atoms, making it valuable as an internal standard for quantitative analysis and metabolism studies of loperamide .

Structural Comparison

Table 2: Structural Comparison of Loperamide and Its Metabolites

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
LoperamideC₂₉H₃₃ClN₂O₂477.04Contains N,N-dimethyl group
N-Desmethyl LoperamideC₂₈H₃₁ClN₂O₂463.01Contains N-monomethyl group
N-Didesmethyl LoperamideC₂₇H₂₉ClN₂O₂449.0Contains primary amide
N-Didesmethyl Loperamide-d4C₂₇H₂₅D₄ClN₂O₂453.02Contains primary amide with 4 deuterium atoms

The progressive demethylation from loperamide to N-didesmethyl loperamide represents an important metabolic pathway that affects the pharmacological properties of these compounds .

Pharmacological Properties

Receptor Binding Profile

N-Didesmethyl Loperamide, the non-deuterated counterpart of N-Didesmethyl Loperamide-d4, exhibits a distinctive pharmacological profile with high affinity for multiple receptors. The deuterated analog maintains these binding properties, making it valuable for receptor studies. Table 3 summarizes the receptor binding profile of N-Didesmethyl Loperamide.

Table 3: Receptor Binding Profile of N-Didesmethyl Loperamide

ReceptorKi Value (nM)Affinity Level
μ-opiate0.6High
σ₁0.8High
α₂ₐ1.0High
D₄1.1High
H₂1.7High
σ₂1.9High
α₂ᶜ2.4High
H₁4.2High
Serotonin transporter6.2High
α₂ᵇ7.0High
α₁ₐ9.9High
H₃9.3High

The compound displays particularly high affinity for μ-opiate receptors (Ki = 0.6 nM), which is consistent with its relationship to loperamide, a known μ-opioid receptor agonist .

Applications in Research

PET Imaging of P-glycoprotein Function

One of the most significant applications of N-Didesmethyl Loperamide and its derivatives is their use as radiotracers for imaging P-glycoprotein (P-gp) function with positron emission tomography (PET). P-gp is an important efflux transporter at the blood-brain barrier that limits the brain penetration of many drugs and xenobiotics.

Research has demonstrated that N-Didesmethyl Loperamide, when radiolabeled (e.g., with carbon-11), serves as an effective radiotracer for imaging brain P-gp function. In wild-type mice, brain uptake is very low due to P-gp-mediated efflux, but in P-gp knockout mice, brain uptake increases several-fold. Similar effects are observed when P-gp is pharmacologically inhibited in animals, demonstrating the compound's utility for assessing P-gp function .

Table 4: Brain Uptake of [¹¹C]N-Didesmethyl Loperamide in Different Models

ModelRelative Brain UptakeNotes
Wild-type mice1 (baseline)Very low uptake due to P-gp efflux
P-gp knockout mice~3.5-fold (PET); >7-fold (ex vivo)Increased uptake due to absence of P-gp
Monkey (baseline)1 (baseline)Low uptake in normal conditions
Monkey (P-gp blocked)>7-foldIncreased uptake with P-gp inhibition

The deuterated analog, N-Didesmethyl Loperamide-d4, serves as an important standard in these studies, enabling precise quantification and metabolite analysis .

Metabolism and Pharmacokinetic Studies

N-Didesmethyl Loperamide-d4 is valuable as an internal standard for quantitative analysis of loperamide and its metabolites in biological matrices. The deuterium labeling provides a distinct mass signature, allowing for accurate quantification in complex biological samples without interference from endogenous compounds .

Synthesis and Production

Hazard CategoryClassificationNotes
Acute Toxicity (Oral)Category 3Toxic if swallowed
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child

These classifications necessitate appropriate safety measures during handling and use of the compound .

Recommended Precautions

Based on the hazard classification, the following precautions are recommended when handling N-Didesmethyl Loperamide-d4:

  • Use appropriate personal protective equipment, including gloves, eye protection, and laboratory coats

  • Avoid ingestion, inhalation, and skin contact

  • Work in well-ventilated areas or under a fume hood

  • Store in tightly closed containers in a cool, dry place

  • Avoid exposure for pregnant women or women trying to conceive

  • Dispose of waste according to local regulations for hazardous materials

ParameterSpecification
PurityTypically >95% (HPLC)
Available Quantities25 mg standard size
Price RangeApproximately 2,353.00 € for 25 mg (as of 2019)
Storage RecommendationsStore in a cool, dry place; protect from light
Shelf LifeLimited; check expiry date before use
Regulatory StatusResearch use only; controlled product in some jurisdictions

The compound is classified as a controlled product in some jurisdictions, which may require additional documentation for purchase and import .

N-Didesmethyl Loperamide-d4 represents an important research tool in pharmaceutical and biomedical investigations. As a deuterated analog of a metabolite of loperamide, it provides valuable capabilities for analytical chemistry, pharmacokinetic studies, and imaging applications. Its primary significance lies in its application as a reference standard for quantitative analysis and as a precursor for developing radiotracers for PET imaging of P-glycoprotein function.

The compound's pharmacological profile, featuring high affinity for μ-opioid and other receptors, coupled with its structural relationship to loperamide, makes it particularly useful for understanding the metabolism and pharmacokinetics of this widely used antidiarrheal medication. Despite its research value, the hazard classifications associated with N-Didesmethyl Loperamide-d4 necessitate careful handling and appropriate safety precautions.

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